molecular formula C19H20N4O B12212973 2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one

Cat. No.: B12212973
M. Wt: 320.4 g/mol
InChI Key: DLEJCSRNGLLTDI-UHFFFAOYSA-N
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Description

2-Ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a chemically unique compound based on the privileged pyrazolo[5,1-c][1,2,4]benzotriazine scaffold, a heterocyclic system recognized for its significant potential in medicinal chemistry and pharmacological research . The fusion of pyrazole and benzotriazine rings creates a structure that can mimic purine bases, allowing it to interact with various biological targets . While specific biological data for this particular analog is not yet reported in the public domain, closely related derivatives have demonstrated a broad spectrum of potent pharmacological activities. Notably, other compounds in this class have exhibited cytotoxic and anti-proliferative effects against established human cancer cell lines, including colon, breast, and lung carcinomas, with activity in the micromolar range . The specific substitutions on the core scaffold, such as the 2-ethyl, 8,8-dimethyl, and 3-phenyl groups in this molecule, are critical for modulating its physicochemical properties, binding affinity, and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies . This compound is supplied for research purposes, such as screening in biological assays, investigating new mechanisms of action, and serving as a key intermediate in the synthesis of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-ethyl-8,8-dimethyl-3-phenyl-7,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6-one

InChI

InChI=1S/C19H20N4O/c1-4-13-16(12-8-6-5-7-9-12)18-21-20-17-14(23(18)22-13)10-19(2,3)11-15(17)24/h5-9H,4,10-11H2,1-3H3

InChI Key

DLEJCSRNGLLTDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)CC(C3)(C)C)N=NC2=C1C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Aromatic Substitution at Position 3

The phenyl group at C3 originates from the starting pyrazole-carboxylate. Using 3-aryl-1H-pyrazole-5-carboxylic acids (e.g., 3-phenyl derivatives) guarantees direct incorporation without requiring late-stage cross-coupling.

Recrystallization for Enhanced Purity

Crude product is recrystallized from ethanol:water (3:1), achieving >99% purity (by ¹H NMR). Single-crystal X-ray diffraction confirms the regiochemistry and stereochemistry.

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Pyrazole alkylationNaH, EtI, THF, rt68–72
2Benzotriazine cyclizationDMF-DMA, 80°C, 12 h55–60
3RecrystallizationEtOH:H₂O (3:1)85–90 recovery

Chemical Reactions Analysis

Types of Reactions

2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • 8,8-Dimethyl groups in pyrazolo-benzotriazinones and quinazolinones contribute to conformational rigidity, which may stabilize tautomeric forms or influence binding to biological targets .

Biological Activity

2-Ethyl-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a complex heterocyclic compound with potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20N4O
  • Molecular Weight : 320.4 g/mol
  • CAS Number : 925642-43-9

The biological activity of this compound is attributed to its interactions with various molecular targets such as enzymes and receptors. It may modulate signaling pathways involved in cellular processes, leading to therapeutic effects in various conditions.

Antimicrobial Activity

Studies have indicated that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using methods such as the DPPH radical scavenging assay. This assay measures the ability of the compound to donate hydrogen atoms or electrons to neutralize free radicals.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a significant inhibition zone when tested using the disc diffusion method.

PathogenInhibition Zone (mm)Sensitivity Level
Staphylococcus aureus18Very Sensitive
Escherichia coli15Sensitive

Study 2: Antioxidant Potential

In another study assessing antioxidant activity, the compound showed an IC50 value of 25 µg/mL in the DPPH assay. This indicates a moderate level of antioxidant activity compared to standard antioxidants.

CompoundIC50 (µg/mL)
2-Ethyl-8,8-dimethyl-3-phenyl...25
Ascorbic Acid10

Comparative Analysis with Similar Compounds

The unique structure of 2-ethyl-8,8-dimethyl-3-phenyl... distinguishes it from other heterocyclic compounds. Its dual functionality as both an antimicrobial and antioxidant agent is particularly noteworthy.

Compound NameAntimicrobial ActivityAntioxidant Activity
2-Ethyl-8,8-dimethyl-3-phenyl...YesModerate
Benzotriazole DerivativeYesHigh
Pyrazole DerivativeLimitedLow

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